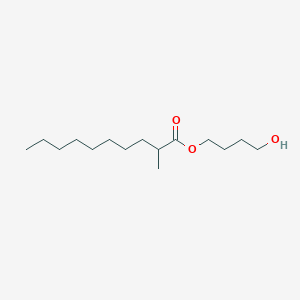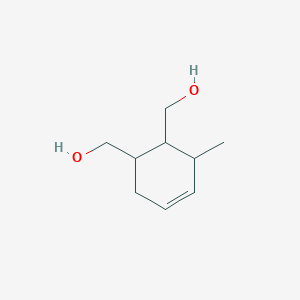![molecular formula C15H28 B14346755 4,4,5,5,6,6,7,7-Octamethylspiro[2.4]heptane CAS No. 92406-78-5](/img/structure/B14346755.png)
4,4,5,5,6,6,7,7-Octamethylspiro[2.4]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5,6,6,7,7-Octamethylspiro[24]heptane is a highly branched hydrocarbon compound It is characterized by its unique spiro structure, where two rings are connected through a single shared carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,7,7-Octamethylspiro[2.4]heptane typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of a suitable diene with a dienophile in the presence of a catalyst to form the spiro compound. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5,6,6,7,7-Octamethylspiro[2.4]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under UV light or in the presence of a catalyst.
Major Products
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
4,4,5,5,6,6,7,7-Octamethylspiro[2.4]heptane has several applications in scientific research:
Chemistry: Used as a model compound to study spirocyclic structures and their reactivity.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug design and development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,4,5,5,6,6,7,7-Octamethylspiro[2.4]heptane involves its interaction with various molecular targets and pathways. The spiro structure provides a rigid framework that can interact with enzymes and receptors, potentially modulating their activity. The compound’s hydrophobic nature allows it to integrate into lipid membranes, affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[2.4]heptane: A simpler spiro compound with fewer methyl groups.
4,4,5,5-Tetramethylspiro[2.4]heptane: A less substituted analog.
4,4,5,5,6,6-Hexamethylspiro[2.4]heptane: An intermediate compound with fewer methyl groups.
Uniqueness
4,4,5,5,6,6,7,7-Octamethylspiro[2.4]heptane is unique due to its high degree of methyl substitution, which imparts greater steric hindrance and stability. This makes it an ideal candidate for studying the effects of steric factors on chemical reactivity and molecular interactions.
Propriétés
Numéro CAS |
92406-78-5 |
|---|---|
Formule moléculaire |
C15H28 |
Poids moléculaire |
208.38 g/mol |
Nom IUPAC |
4,4,5,5,6,6,7,7-octamethylspiro[2.4]heptane |
InChI |
InChI=1S/C15H28/c1-11(2)12(3,4)14(7,8)15(9-10-15)13(11,5)6/h9-10H2,1-8H3 |
Clé InChI |
WECPIZFNVJUEGO-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C(C2(C1(C)C)CC2)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(1-Iodoethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14346706.png)





![4-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]aniline](/img/structure/B14346749.png)


![2-Imino-5-{2-[4-(trifluoromethyl)phenyl]hydrazinylidene}-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B14346764.png)
![N-Methyl-N-[4-oxo-4-(pyridin-2-yl)butyl]nitrous amide](/img/structure/B14346771.png)

